molecular formula C8H4ClNO5 B2477540 2-Chloro-5-formyl-4-nitrobenzoic acid CAS No. 2248363-07-5

2-Chloro-5-formyl-4-nitrobenzoic acid

Cat. No.: B2477540
CAS No.: 2248363-07-5
M. Wt: 229.57
InChI Key: BUADFOPTYVPKDI-UHFFFAOYSA-N
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Description

2-Chloro-5-formyl-4-nitrobenzoic acid is a substituted benzoic acid derivative featuring three functional groups: a chlorine atom at position 2, a formyl (-CHO) group at position 5, and a nitro (-NO₂) group at position 4. The formyl group distinguishes it from other derivatives, conferring unique electronic and steric characteristics that may enhance its utility in organic synthesis, particularly in condensation or nucleophilic addition reactions .

Properties

IUPAC Name

2-chloro-5-formyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO5/c9-6-2-7(10(14)15)4(3-11)1-5(6)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUADFOPTYVPKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-formyl-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorobenzoic acid to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and formylation can be achieved using reagents such as formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-formyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-formyl-4-nitrobenzoic acid is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-formyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The formyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-chloro-5-formyl-4-nitrobenzoic acid with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications/Reactivity
This compound 2-Cl, 5-CHO, 4-NO₂ C₈H₄ClNO₅ 229.58 Not reported Likely organic solvents Synthesis of heterocycles, intermediates
2-Chloro-5-nitrobenzoic acid 2-Cl, 5-NO₂ C₇H₄ClNO₄ 201.57 215–217 Organic solvents Pharmaceutical intermediates
2-Chloro-5-methoxy-4-nitrobenzoic acid 2-Cl, 5-OCH₃, 4-NO₂ C₈H₆ClNO₅ 231.59 Not reported Not reported Agrochemical precursors
5-Chloro-4-fluoro-2-nitrobenzoic acid 5-Cl, 4-F, 2-NO₂ C₇H₃ClFNO₄ 219.56 Not reported Not reported Material science, fluorinated APIs
2-Chloro-4-methyl-5-nitrobenzoic acid 2-Cl, 4-CH₃, 5-NO₂ C₈H₆ClNO₄ 215.59 Not reported Stable at RT Polymer additives, dyes

Trends in Physicochemical Properties

  • Molecular weight : Increases with bulkier substituents (e.g., formyl vs. methoxy).
  • Melting points : Nitro-substituted derivatives (e.g., ) exhibit higher melting points due to strong intermolecular dipole interactions.
  • Solubility : Formyl and nitro groups may reduce aqueous solubility compared to methoxy or methyl analogs, favoring dissolution in polar aprotic solvents (e.g., DMSO, DMF).

Research Implications and Limitations

For instance:

  • The formyl group’s reactivity could enable its use in synthesizing fused-ring systems (e.g., quinazolines or benzodiazepines).

Key Limitations :

  • Absence of experimental melting points, solubility data, or spectroscopic characterization for the target compound.
  • Limited information on biological activity or industrial-scale applications.

Q & A

Q. What strategies mitigate spectral overlap in ¹⁹F NMR caused by fluorine and nitro group proximity?

  • Methodological Answer : Use high-field NMR (≥500 MHz) and decoupling techniques. Paramagnetic relaxation agents (e.g., Cr(acac)₃) sharpen peaks. 2D NMR (e.g., HSQC) resolves coupling between F and adjacent protons .

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